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Compound of Interest

1-Methyl-1H-imidazole-5-
Compound Name:
carbohydrazide

Cat. No. 81297795

A Guide to the Spectroscopic Analysis of 1-
Methyl-1H-imidazole-5-carbohydrazide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-
Methyl-1H-imidazole-5-carbohydrazide. Designed for researchers, scientists, and
professionals in drug development, this document outlines the expected outcomes from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
The methodologies and interpretations presented herein are grounded in established principles
of spectroscopic analysis for heterocyclic and carbohydrazide compounds.

Introduction

1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal
chemistry and drug discovery due to the prevalence of the imidazole moiety in biologically
active molecules.[1][2] Accurate and comprehensive structural elucidation is paramount for
understanding its chemical behavior and potential as a therapeutic agent. This guide details the
expected spectroscopic signature of this molecule, providing a foundational reference for its
characterization.

The molecular structure of 1-Methyl-1H-imidazole-5-carbohydrazide is presented below:
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Caption: Molecular Structure of 1-Methyl-1H-imidazole-5-carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-Methyl-1H-imidazole-5-carbohydrazide, both *H and 13C NMR will provide
distinct and informative spectra.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the imidazole ring
protons, the N-methyl protons, and the protons of the carbohydrazide group. The chemical
shifts are influenced by the electronic environment of each proton.[3][4]

Expected *H NMR Data (in DMSO-ds)

Expected Coupling
Proton ) ) o ) .
. Chemical Shift  Multiplicity Integration Constant (J) in
Assighment
(ppm) Hz
H2 (imidazole) ~7.8-8.2 Singlet 1H N/A
H4 (imidazole) ~7.0-7.4 Singlet 1H N/A
N-CHs ~3.7-4.0 Singlet 3H N/A
CONH ~9.5-10.5 Singlet (broad) 1H N/A
NH:2 ~45-55 Singlet (broad) 2H N/A

Rationale for Assignments:

e The imidazole ring protons (H2 and H4) are in the aromatic region, with H2 typically being
more downfield due to the influence of the adjacent nitrogen atoms.

o The N-methyl protons will appear as a sharp singlet, with a chemical shift characteristic of a
methyl group attached to a nitrogen within a heteroaromatic ring.[5]
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e The NH and NH: protons of the carbohydrazide moiety are exchangeable and will likely
appear as broad singlets.[6] Their chemical shifts can vary with concentration and
temperature.

3C NMR Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected 3C NMR Data (in DMSO-de)

Carbon Assignment Expected Chemical Shift (ppm)
C=0 (carbonyl) ~160 - 170

C2 (imidazole) ~135 - 145

C4 (imidazole) ~125-135

C5 (imidazole) ~115-125

N-CHs ~30-35

Rationale for Assignments:

e The carbonyl carbon of the hydrazide is expected in the typical downfield region for amide-
like carbons.

e The imidazole ring carbons (C2, C4, and C5) will have chemical shifts characteristic of a 1,5-
disubstituted imidazole ring.

e The N-methyl carbon will be found in the aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of 1-Methyl-1H-imidazole-5-carbohydrazide in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Absorption Bands

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (NHz2) 3400 - 3200 Medium (two bands)

N-H stretch (CONH) 3300 - 3100 Medium

C-H stretch (aromatic) 3150 - 3050 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=0 stretch (Amide I) 1680 - 1640 Strong

N-H bend (Amide II) 1640 - 1550 Medium

C=N and C=C stretch )

o ] 1600 - 1450 Medium-Strong

(imidazole ring)

C-N stretch 1400 - 1200 Medium

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide

).[7] The N-H stretching region will likely show multiple bands corresponding to the symmetric

and asymmetric stretches of the NH2z group and the single NH stretch of the hydrazide.[3][9]
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The presence of the imidazole ring will be confirmed by the characteristic C=N and C=C
stretching vibrations.[10][11]

Experimental Protocol for IR Analysis (ATR-FTIR):

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the ATR accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean ATR crystal should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron lonization - EI)
e Molecular lon (M+): m/z = 140.07 (corresponding to the molecular formula CsHsN+O)[12][13]

e Major Fragmentation Pathways:

[CaHsN2]*
m/z = 81

[M - NHNHz]*
- sNHNH:z m/z = 109

- *CONHNHz2

[M - CONHNHz]*
m/z =81

[CsHaN]*+

- HCN >
m/z = 54
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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